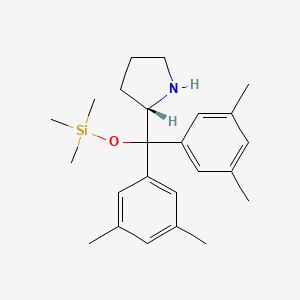

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Description

Chemical Identity and Nomenclature

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine represents a sophisticated organocatalyst characterized by its complex molecular architecture and precise stereochemical configuration. The compound is officially registered under Chemical Abstracts Service number 848821-60-3 and possesses the molecular formula C₂₄H₃₅NOSi with a molecular weight of 381.63 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-{bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine, reflecting its stereochemical designation and functional group arrangement.

The structural nomenclature reveals several key architectural features that contribute to the compound's catalytic properties. The pyrrolidine ring serves as the foundational scaffold, providing the necessary nitrogen atom for catalyst activation. The bis(3,5-dimethylphenyl) substituent introduces significant steric bulk through the incorporation of two aromatic rings, each bearing methyl groups at the 3 and 5 positions. This substitution pattern creates a highly hindered environment that facilitates exceptional stereochemical control during catalytic processes. The trimethylsilyl ether functionality protects the hydroxyl group while maintaining the compound's solubility characteristics in organic solvents, a crucial factor for its practical application in synthetic chemistry.

The compound's InChI code (1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22/h11-16,23,25H,8-10H2,1-7H3/t23-/m0/s1) and InChI key (JQCAWHIRAPRAPR-QHCPKHFHSA-N) provide standardized digital representations of its molecular structure, enabling precise identification across chemical databases and literature. These identifiers confirm the compound's (S)-configuration at the pyrrolidine stereocenter, which is fundamental to its enantioselective catalytic properties.

Historical Development by Jørgensen and Hayashi Groups

The development of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine emerged from parallel research efforts conducted by two prominent research groups in the early 2000s. Professor Karl Anker Jørgensen at Aarhus University and Professor Yujiro Hayashi independently recognized the potential for developing highly effective organocatalysts based on modified proline derivatives. Their simultaneous discoveries in 2005 marked a pivotal moment in the field of asymmetric organocatalysis, leading to the establishment of what became known as the Hayashi-Jørgensen catalyst system.

The Jørgensen group's contribution to this development focused on the systematic exploration of diarylprolinol silyl ether derivatives for alpha-functionalization reactions of aldehydes. Their initial work demonstrated that these catalysts could facilitate enantioselective transformations with remarkable efficiency and selectivity. The group's research revealed that the incorporation of bulky aromatic substituents onto the prolinol framework dramatically enhanced both the reactivity and enantioselectivity compared to traditional proline-based catalysts. This breakthrough addressed longstanding limitations in organocatalysis, particularly regarding substrate scope and reaction efficiency.

Simultaneously, the Hayashi group at Tohoku University pursued complementary research into asymmetric Michael reactions using similar catalyst architectures. Their work focused on the development of highly stereoselective processes for the formation of carbon-carbon bonds, particularly in reactions involving aldehydes and nitroalkenes. The Hayashi group's investigations demonstrated that diarylprolinol silyl ethers could achieve unprecedented levels of enantiocontrol in these challenging transformations, opening new avenues for synthetic methodology development.

The convergence of these research efforts resulted in the recognition that diarylprolinol silyl ethers represented a new paradigm in organocatalyst design. Both groups published their findings in 2005, with subsequent collaborative efforts leading to the systematic optimization of catalyst structures and reaction conditions. The development process involved extensive structure-activity relationship studies, examining how different aromatic substituents and protecting groups influenced catalytic performance across various reaction types.

Position within Diarylprolinol Silyl Ether Family

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine occupies a central position within the broader family of diarylprolinol silyl ether organocatalysts, representing one of the most successful and widely utilized variants. The diarylprolinol silyl ether family encompasses a diverse range of catalysts that share common structural motifs while differing in their aromatic substitution patterns and protecting group configurations. This particular compound distinguishes itself through the specific incorporation of 3,5-dimethylphenyl groups, which provide an optimal balance of steric hindrance and electronic properties for achieving high enantioselectivity.

Within the family hierarchy, this catalyst represents an intermediate level of steric bulk compared to other variants. The 3,5-dimethyl substitution pattern provides less steric hindrance than the corresponding 3,5-bis(trifluoromethyl)phenyl derivative (CAS 848821-61-4) but offers significantly more bulk than the unsubstituted diphenyl variant. This positioning makes it particularly effective for reactions requiring moderate steric control while maintaining good substrate tolerance and reaction rates. Research has demonstrated that the electronic properties of the aromatic substituents do not significantly affect enantioselectivity, with Taft's steric substituent values being the primary determinant of catalytic performance.

The compound's effectiveness across multiple activation modes distinguishes it from many other organocatalysts. While capable of both enamine and iminium ion activation, this particular catalyst shows exceptional performance in enamine-mediated reactions compared to other catalyst families such as the MacMillan catalysts. The trimethylsilyl ether protecting group enhances solubility in organic solvents while preventing interference from the hydroxyl functionality during catalytic cycles. This protection strategy has become standard across the diarylprolinol silyl ether family, contributing to the robust performance characteristics that define this catalyst class.

Comparative studies within the family have revealed that the 3,5-dimethylphenyl variant offers superior performance in specific reaction types, particularly alpha-sulfenylation and dienamine-catalyzed transformations. The catalyst's position within the family is further defined by its accessibility and synthetic convenience, making it one of the most commonly employed variants in both academic research and industrial applications.

Evolution in Organocatalyst Development

The development of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine represents a crucial evolutionary step in the progression of organocatalyst design, marking the transition from simple amino acid-derived catalysts to sophisticated, engineered molecular architectures. This evolution began with the pioneering work on proline-catalyzed aldol reactions, which established the fundamental principles of enamine catalysis. However, traditional proline-based systems suffered from limitations including low solubility in organic solvents, modest reaction rates, and restricted substrate scope.

The introduction of diarylprolinol silyl ethers addressed these limitations through strategic structural modifications that enhanced both catalytic activity and practical utility. The incorporation of bulky aromatic substituents transformed the steric environment around the active site, enabling highly selective facial discrimination during bond-forming events. This design principle represented a departure from reliance on hydrogen bonding interactions, which had characterized earlier proline-based systems, toward a model based on steric shielding and conformational control.

The evolutionary significance of this catalyst extends beyond its immediate synthetic applications to encompass broader conceptual advances in organocatalyst design. The development introduced the concept of "downstream species" in stereocontrol, recognizing that the ultimate stereochemical outcome may not be determined solely in the initial bond-forming step between enamine and electrophile. This mechanistic insight revealed hierarchical selection processes where both kinetic and thermodynamic factors associated with intermediate species influence final enantioselectivity, leading to new paradigms for catalyst optimization.

The success of this catalyst family has stimulated extensive research into related architectural motifs, leading to the development of numerous variants with specialized applications. These developments have expanded the scope of enamine catalysis to include previously inaccessible reaction types, including cycloaddition reactions, alpha-functionalization processes, and complex multi-component transformations. The versatility demonstrated by these catalysts has established organocatalysis as a viable alternative to traditional metal-based asymmetric catalysis, with particular advantages in terms of operational simplicity, environmental compatibility, and cost-effectiveness.

The continued evolution of this catalyst system has resulted in its integration into total synthesis strategies for complex natural products and pharmaceutical intermediates. This application demonstrates the maturation of organocatalysis from an academic curiosity to a practical tool for synthetic chemistry, with diarylprolinol silyl ethers serving as flagship examples of the field's potential. The development has also influenced patent literature and industrial processes, highlighting the commercial viability of organocatalytic approaches.

| Catalyst Variant | Aromatic Substituent | CAS Number | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Dimethyl Derivative | 3,5-Dimethylphenyl | 848821-60-3 | 381.63 | Alpha-sulfenylation, Dienamine catalysis |

| Trifluoromethyl Derivative | 3,5-Bis(trifluoromethyl)phenyl | 848821-61-4 | 597.51 | Highly sterically demanding reactions |

| Unsubstituted Diphenyl | Phenyl | 129696643 | 280.42 | Basic enamine reactions |

Properties

IUPAC Name |

[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22/h11-16,23,25H,8-10H2,1-7H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCAWHIRAPRAPR-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587455 | |

| Record name | (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848821-60-3 | |

| Record name | (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step-by-Step Process:

Reaction Parameters and Yields

| Reaction Step | Reagents & Conditions | Yield (%) |

|---|---|---|

| Activation of Pyrrolidinemethanol | DIEA, DMAP in DCM | >90% |

| Arylation | Bis(3,5-dimethylphenyl) reagent in DCM | ~85% |

| Silylation | Trimethylsilyl chloride in DCM | ~80% |

| Purification | Column chromatography (20% EtOAc/n-hexane) | Final purity >95% |

Notes on Optimization

- Solvent Selection : Anhydrous solvents like DCM ensure high reactivity and prevent side reactions.

- Temperature Control : Refluxing improves yield but must be monitored to avoid decomposition.

- Catalyst Loading : Excess DIEA ensures complete activation of hydroxyl groups but must be balanced to prevent overreaction.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl-oxy group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or alkoxides.

Scientific Research Applications

Chiral Organocatalysis

One of the primary applications of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is as a chiral organocatalyst. It has been employed in various synthetic pathways to facilitate asymmetric reactions:

- Preparation of α-[(phenyl)methyl]thio]alkanal Derivatives : The compound acts as a catalyst in the reaction between aldehydes and [(phenyl)methyl]thio]triazole, yielding valuable sulfur-containing compounds .

- Cycloadditions of Azomethine Imines : It catalyzes the formation of chiral bipyrazolidin-3-one derivatives through cycloadditions with α,β-unsaturated aldehydes, showcasing its versatility in synthesizing complex molecules .

Pharmaceutical Applications

The compound's structural characteristics make it suitable for pharmaceutical applications, particularly in drug development:

- Potential Therapeutic Agents : Research indicates that derivatives of this compound may exhibit biological activity relevant to treating various conditions, including neurodegenerative diseases and cancer .

Case Study 1: Synthesis of Chiral Sulfur Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine as a catalyst for synthesizing chiral sulfur compounds. The reaction showed high enantioselectivity and yield, demonstrating the compound's effectiveness as an organocatalyst. The results indicated that the use of this compound could lead to more efficient synthetic routes for pharmaceuticals that require specific chirality .

Case Study 2: Catalytic Applications in Asymmetric Synthesis

Another investigation highlighted the use of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine in asymmetric synthesis reactions involving azomethine imines. The study reported that the compound facilitated the formation of bipyrazolidin-3-one derivatives with excellent yields and enantioselectivity. This application underscores its potential utility in developing new chiral drugs .

Mechanism of Action

The mechanism of action of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing the activity of these targets. The trimethylsilyl-oxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The compound is part of a broader family of pyrrolidine-based organocatalysts. Structural variations typically involve:

- Phenyl ring substituents : Electron-withdrawing (e.g., trifluoromethyl) vs. electron-donating (e.g., methyl) groups.

- Silyl protecting groups : Trimethylsilyl (TMS), methyldiphenylsilyl (MDPS), or tert-butyldimethylsilyl (TBDMS).

Table 1: Comparative Analysis of Key Compounds

Electronic and Steric Effects

- Electron-withdrawing groups (e.g., CF3) : Enhance Lewis acidity of the catalyst, improving reactivity in electron-deficient systems. However, they reduce solubility in polar solvents compared to dimethyl substituents .

- Bulky silyl groups (e.g., TBDMS vs. TMS) : Increase steric hindrance, slowing reaction kinetics but improving enantioselectivity by rigidifying the transition state .

Catalytic Performance

- Target compound : Demonstrates moderate reactivity but high enantiomeric excess (99% ee) due to balanced steric bulk from dimethylphenyl groups .

- Trifluoromethyl analogs : Higher reactivity in fluorophilic environments (e.g., reactions involving perfluoroalkyl substrates) but require specialized handling due to hygroscopicity .

Solubility and Stability

- The TMS group in the target compound improves solubility in nonpolar solvents (e.g., hexane), whereas TBDMS analogs exhibit better thermal stability but require polar aprotic solvents (e.g., THF) .

- Hydrochloride salts (e.g., ) enhance stability for long-term storage but limit utility in moisture-sensitive reactions.

Biological Activity

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine, with the CAS number 848821-60-3, is a chiral pyrrolidine derivative that has been investigated for its biological activity, particularly in the context of organocatalysis and potential pharmaceutical applications. This compound exhibits significant structural complexity due to its bis-aryl and trimethylsilyl ether functionalities, which contribute to its reactivity and selectivity in various chemical reactions.

- Molecular Formula: C24H35NOSi

- Molecular Weight: 381.63 g/mol

- Melting Point: 159-162 °C

- Optical Purity: Enantiomeric excess ≥ 96.5% (HPLC)

The biological activity of this compound can primarily be attributed to its role as an organocatalyst in various chemical reactions. It has been shown to facilitate α-arylation of aldehydes, enhancing reaction rates and selectivity. The mechanism involves the formation of reactive intermediates such as enamines and iminium ions, which are crucial in activating electrophilic carbonyl positions.

Enamine and Iminium Ion Formation

The compound's structure allows for the stabilization of reactive intermediates through steric and electronic effects provided by the bulky bis(3,5-dimethylphenyl) groups. These intermediates are essential for nucleophilic attack in subsequent reaction steps.

Biological Studies and Findings

Research has demonstrated that (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine exhibits notable biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, potentially through the inhibition of specific cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, showing promising results in inhibiting bacterial growth.

- Neuroprotective Effects : Some studies indicate that this pyrrolidine derivative may offer neuroprotective benefits, possibly by modulating neurotransmitter systems or reducing oxidative stress.

Case Study 1: Organocatalytic Reactions

In a study published in Organic Syntheses, (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine was utilized as a catalyst for the α-arylation of aldehydes. The study highlighted its effectiveness in promoting high yields and selectivity under mild conditions, demonstrating its potential utility in synthetic organic chemistry .

Case Study 2: Antitumor Activity Assessment

A research article explored the antitumor activity of several pyrrolidine derivatives, including this compound. The results indicated that it inhibited the proliferation of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Data Table: Biological Activities Overview

Q & A

Q. What are the key synthetic pathways for preparing (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine?

The synthesis typically involves silylation of a pyrrolidine methanol precursor. A representative method (adapted from similar silyl-protected pyrrolidines) includes:

- Step 1 : React (S)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidine methanol with trimethylsilyl chloride (or analogous silylating agent) in dichloromethane (DCM) under inert atmosphere.

- Step 2 : Use triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst at room temperature .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradient) yields the product.

Key Table :

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| Trimethylsilyl chloride | Silylating agent | 1.2 eq, DCM solvent |

| Triethylamine | Base | 1.5 eq |

| DMAP | Catalyst | 0.1 eq |

Q. How should researchers characterize this compound spectroscopically?

Use a combination of:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm, aromatic protons at δ 6.5–7.2 ppm).

- IR Spectroscopy : Confirm silyl ether formation (Si-O-C stretch ~1000–1100 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₉H₃₇NO₂Si: 468.2684).

Q. What safety precautions are critical during synthesis?

- Hazard Mitigation : Use gloves and eye protection due to irritant properties of silylating agents .

- Reactivity : Trimethylsilyl chloride is moisture-sensitive; reactions must be anhydrous.

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral Precursors : Start with enantiomerically pure (S)-pyrrolidine methanol to avoid racemization.

- Low-Temperature Conditions : Conduct silylation at 0–25°C to minimize epimerization .

- Monitoring : Use chiral HPLC or polarimetry to confirm enantiopurity post-synthesis.

Q. What strategies resolve contradictions in NMR data for silyl-protected pyrrolidines?

- Variable Temperature NMR : Resolve overlapping signals (e.g., hindered rotation of 3,5-dimethylphenyl groups).

- 2D Techniques (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyldimethylsilyl-protected pyrrolidines ).

Q. How does the 3,5-dimethylphenyl group influence the compound’s reactivity?

- Steric Effects : Bulky aryl groups hinder nucleophilic attack on the silyl ether, enhancing stability.

- Electron Donation : Methyl substituents increase electron density on the aromatic ring, potentially altering catalytic behavior in asymmetric reactions .

Q. What methods optimize yield in large-scale synthesis?

- Catalyst Screening : Test alternatives to DMAP (e.g., imidazole derivatives).

- Solvent Optimization : Replace DCM with toluene for higher boiling points and easier scale-up .

- Process Monitoring : Use in-situ FTIR to track reaction completion and minimize side products.

Q. How can computational modeling aid in studying this compound’s interactions?

- Density Functional Theory (DFT) : Predict conformational preferences of the silyl ether moiety.

- Docking Studies : Model interactions with biological targets (e.g., enzymes requiring chiral amine donors) .

Data Analysis & Experimental Design

Q. How to design SAR studies for derivatives of this compound?

- Variable Groups : Modify silyl (e.g., trimethyl vs. tert-butyldiphenyl) or aryl substituents (e.g., electron-withdrawing groups).

- Biological Assays : Test enantioselectivity in catalytic reactions (e.g., asymmetric aldol reactions) .

Example SAR Table :

| Derivative | Silyl Group | Aryl Substituent | Catalytic Activity (% ee) |

|---|---|---|---|

| 1 | TMS | 3,5-dimethylphenyl | 92 |

| 2 | TBDPS | 4-methoxyphenyl | 85 |

Q. What are common pitfalls in interpreting HRMS data for silylated compounds?

- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) may dominate; use soft ionization (ESI).

- Isotopic Patterns : Silicon (²⁸Si, ²⁹Si, ³⁰Si) contributes to complex isotopic clusters; verify using isotopic simulation software .

Methodological Notes

- Contradictions in Evidence : While uses methyl diphenylsilyl chloride, the target compound’s trimethylsilyl variant may require adjusted stoichiometry due to smaller steric bulk.

- Unreliable Sources : Data from and similar sites were excluded per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.